4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde
Overview
Description
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde, also known as DCMF, is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde functions as a ROS-sensitive fluorescent probe by undergoing a reaction with ROS species, resulting in a change in its fluorescence properties. In terms of its potential as an antitumor agent, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in vitro, making it a promising candidate for further development as a therapeutic agent. In addition to its potential as an antitumor agent, this compound has also been investigated for its potential as a neuroprotective agent, with studies showing its ability to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is its high sensitivity and selectivity for ROS detection, making it a valuable tool for studying oxidative stress in biological systems. However, its low solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde, including further investigation into its potential as an antitumor and neuroprotective agent. Additionally, there is potential for the development of new fluorescent probes based on the structure of this compound with improved solubility and sensitivity for ROS detection. Finally, there is a need for further studies on the toxicity and safety profile of this compound in vivo to determine its potential as a therapeutic agent.
Scientific Research Applications
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has been extensively studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. One of the primary areas of research has been its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. This compound has also been investigated for its potential as an antitumor agent, with promising results in preclinical studies.
properties
IUPAC Name |
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O4/c1-21-16-10-12(11-20)6-7-14(16)22-8-3-9-23-15-5-2-4-13(18)17(15)19/h2,4-7,10-11H,3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFOPJAQRSMSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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